Benzofuran-6-ylmethanamine hcl
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Overview
Description
Benzofuran-6-ylmethanamine is a compound with the CAS Number: 17450-69-0 . It has a molecular weight of 147.18 . The IUPAC name for this compound is cyclopenta[c]pyran-1-ylmethanamine .
Synthesis Analysis
While specific synthesis methods for Benzofuran-6-ylmethanamine hcl were not found, benzofuran compounds in general can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H . This indicates the presence of a benzofuran ring attached to a methanamine group, with a hydrochloride (hcl) salt.Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.64 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Applications
Benzofuran derivatives have been identified as potent scaffolds for developing antimicrobial agents due to their broad spectrum of biological activities. These compounds exhibit promising applications in combating antibiotic-resistant microbes, which is a critical challenge in contemporary medicine. The unique structural features of benzofuran make it an attractive candidate for drug development aimed at treating microbial infections. Studies have highlighted the effectiveness of benzofuran derivatives against various bacterial and fungal pathogens, suggesting their potential as novel antimicrobial drugs【Hiremathad et al., 2015】(https://consensus.app/papers/benzofuran-emerging-agents-hiremathad/5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt).
Bioactivity and Synthesis
The natural occurrence, bioactivity, and synthetic methods for benzofuran compounds have also been extensively studied. These compounds are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Recent research has developed new methods for constructing benzofuran rings, which are pivotal in synthesizing complex benzofuran compounds for pharmaceutical applications. The synthesis techniques, including free radical cyclization and proton quantum tunneling, offer efficient pathways to create benzofuran derivatives with enhanced biological activities【Miao et al., 2019】(https://consensus.app/papers/natural-source-bioactivity-synthesis-benzofuran-miao/b1b1c1e9ed7a5c32b52d3d24ff329363/?utm_source=chatgpt).
Benzofuran as a Pharmacophore
Benzofuran is increasingly recognized as a pharmacophore of choice for designing novel drugs, especially antimicrobial agents. The scaffold's versatility allows for the development of compounds targeting clinically approved drug targets, showcasing the potential of benzofuran derivatives in enriching the pharmacological landscape with new therapeutic options. The systematic review of current developments in benzofuran-based compounds as antimicrobial agents is instrumental for researchers focusing on developing new drugs in this area【Dawood, 2019】(https://consensus.app/papers/benzofuran-inhibitors-patent-review-dawood/b52669a2fbf458499402f877fcedb901/?utm_source=chatgpt).
Safety and Hazards
The safety information for Benzofuran-6-ylmethanamine hcl indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzofuran compounds have been found to interact with various biological targets, including enzymes like lysozyme .
Mode of Action
Benzofuran compounds are known for their diverse biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, indicating that they may influence various biochemical pathways .
Result of Action
Benzofuran compounds are known to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of chemical compounds .
properties
IUPAC Name |
1-benzofuran-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRKMXLSLRRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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